molecular formula C12H14N6O B14023413 4-N-methyl-4-N-(4-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine CAS No. 6939-56-6

4-N-methyl-4-N-(4-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine

Cat. No.: B14023413
CAS No.: 6939-56-6
M. Wt: 258.28 g/mol
InChI Key: UESYSZZCUNHOFB-UHFFFAOYSA-N
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Description

4-N-methyl-4-N-(4-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine is a synthetic organic compound belonging to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-methyl-4-N-(4-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted urea or guanidine, the pyrimidine ring can be constructed through cyclization reactions.

    N-Methylation and N-Phenylation: The introduction of the N-methyl and N-(4-methylphenyl) groups can be achieved through nucleophilic substitution reactions using methylating agents (e.g., methyl iodide) and aryl halides (e.g., 4-methylphenyl chloride).

    Nitrosation: The nitroso group can be introduced by treating the intermediate compound with nitrosating agents like sodium nitrite in acidic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-N-methyl-4-N-(4-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 4-N-methyl-4-N-(4-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-N-methyl-4-N-(4-methylphenyl)-pyrimidine-2,4,6-triamine: Lacks the nitroso group, which may result in different reactivity and applications.

    4-N-methyl-4-N-phenyl-5-nitrosopyrimidine-2,4,6-triamine: Similar structure but without the methyl group on the phenyl ring.

    4-N-methyl-4-N-(4-methylphenyl)-pyrimidine-2,4,6-triamine: Similar structure but without the nitroso group.

Properties

CAS No.

6939-56-6

Molecular Formula

C12H14N6O

Molecular Weight

258.28 g/mol

IUPAC Name

4-N-methyl-4-N-(4-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine

InChI

InChI=1S/C12H14N6O/c1-7-3-5-8(6-4-7)18(2)11-9(17-19)10(13)15-12(14)16-11/h3-6H,1-2H3,(H4,13,14,15,16)

InChI Key

UESYSZZCUNHOFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C)C2=NC(=NC(=C2N=O)N)N

Origin of Product

United States

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